molecular formula C15H13ClF3N3O B2472070 1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea CAS No. 326816-47-1

1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea

Cat. No.: B2472070
CAS No.: 326816-47-1
M. Wt: 343.73
InChI Key: UXGJVRAAQLUJOG-UHFFFAOYSA-N
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Description

1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a chlorinated pyridine ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-chloro-5-(trifluoromethyl)pyridine: This intermediate can be synthesized through the chlorination of 3-(trifluoromethyl)pyridine using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzylated intermediate: The 3-chloro-5-(trifluoromethyl)pyridine is then reacted with benzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the benzylated intermediate.

    Urea formation: The final step involves the reaction of the benzylated intermediate with an isocyanate, such as phenyl isocyanate, under controlled conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Substitution reactions: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, the benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Scientific Research Applications

1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Medicine: The compound may be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group and chlorinated pyridine ring can enhance binding affinity and specificity for certain targets, while the benzyl group may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea can be compared with other similar compounds, such as:

    1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiourea: This compound features a thiourea moiety instead of a urea moiety, which can alter its reactivity and biological activity.

    3-Chloro-5-(trifluoromethyl)pyridine derivatives: These compounds share the chlorinated pyridine ring and trifluoromethyl group but may have different substituents, affecting their chemical and biological properties.

    Benzylurea derivatives:

Properties

IUPAC Name

1-benzyl-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O/c16-12-6-11(15(17,18)19)8-20-13(12)9-22-14(23)21-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJVRAAQLUJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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